Bis(3-ethylheptyl) phthalate
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Overview
Description
Bis(3-ethylheptyl) phthalate is a phthalate ester, a class of compounds widely used as plasticizers to enhance the flexibility, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are used in a variety of applications, including consumer products, medical devices, and industrial materials . This compound is known for its role in providing elasticity to polyvinyl chloride (PVC) and other polymers .
Preparation Methods
The synthesis of Bis(3-ethylheptyl) phthalate typically involves the esterification of phthalic anhydride with 3-ethylheptanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial production methods for phthalates, including this compound, often involve large-scale esterification processes. These processes are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Bis(3-ethylheptyl) phthalate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phthalic acid derivatives.
Substitution: This compound can undergo substitution reactions where the ester groups are replaced by other functional groups.
Common reagents used in these reactions include water, acids (such as hydrochloric acid), bases (such as sodium hydroxide), and oxidizing agents (such as potassium permanganate) . The major products formed from these reactions are phthalic acid and its derivatives .
Scientific Research Applications
Bis(3-ethylheptyl) phthalate has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(3-ethylheptyl) phthalate involves its interaction with cellular receptors and enzymes. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors, such as estrogen receptors . This binding can lead to altered gene expression and disruption of normal hormonal functions . Additionally, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components .
Comparison with Similar Compounds
Bis(3-ethylheptyl) phthalate is similar to other phthalates, such as Bis(2-ethylhexyl) phthalate, diisononyl phthalate, and diisodecyl phthalate . These compounds share similar chemical structures and functions as plasticizers. this compound is unique in its specific ester groups, which provide distinct physical and chemical properties .
Similar Compounds
- Bis(2-ethylhexyl) phthalate
- Diisononyl phthalate
- Diisodecyl phthalate
- Diethyl phthalate
- Dimethyl phthalate
Properties
CAS No. |
85391-51-1 |
---|---|
Molecular Formula |
C26H42O4 |
Molecular Weight |
418.6 g/mol |
IUPAC Name |
bis(3-ethylheptyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-9-13-21(7-3)17-19-29-25(27)23-15-11-12-16-24(23)26(28)30-20-18-22(8-4)14-10-6-2/h11-12,15-16,21-22H,5-10,13-14,17-20H2,1-4H3 |
InChI Key |
XSPGRWHRTBCXRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCOC(=O)C1=CC=CC=C1C(=O)OCCC(CC)CCCC |
Origin of Product |
United States |
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